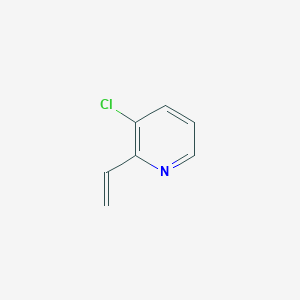![molecular formula C11H12ClN3O3 B11743159 (2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11743159.png)
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly as antiviral and anticancer agents. The unique structure of this compound allows it to interfere with nucleic acid synthesis, making it a valuable tool in therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Glycosylation: The attachment of the oxolan-3-ol moiety is carried out through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form dechlorinated or dehydroxylated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols under basic or neutral conditions.
Major Products:
Oxidation Products: Aldehyde or carboxylic acid derivatives.
Reduction Products: Dechlorinated or dehydroxylated derivatives.
Substitution Products: Amino, thio, or alkoxy derivatives.
科学研究应用
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of (2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the termination of DNA or RNA synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the replication of viral or cancerous cells.
相似化合物的比较
- (2R,3S,5R)-5-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-5-(4-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-5-(4-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Uniqueness: The presence of the chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring imparts unique chemical properties to the compound, such as increased stability and reactivity compared to its halogenated analogs. This makes it particularly effective in its biological applications.
属性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9+/m0/s1 |
InChI 键 |
FHODFBMHXPTGHP-DJLDLDEBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743082.png)
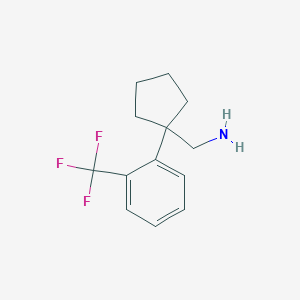
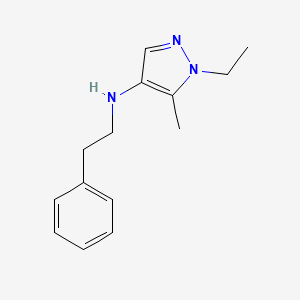
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743092.png)
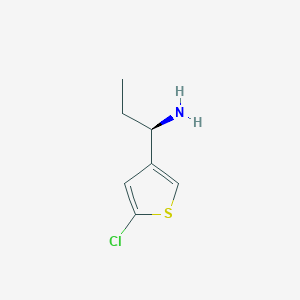
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11743109.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11743111.png)
![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743112.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743120.png)
![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743121.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743128.png)
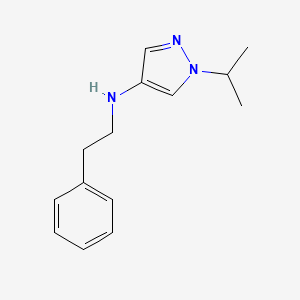
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11743136.png)
